N-Desethyl Chloroquine Hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Characterization
N-Desethyl chloroquine hydrochloride, systematically named 4-$$N$$-(7-chloroquinolin-4-yl)-1-$$N$$-ethylpentane-1,4-diamine hydrochloride , is a secondary metabolite of the antimalarial drug chloroquine. Its molecular formula is $$ \text{C}{16}\text{H}{22}\text{ClN}_3 \cdot \text{HCl} $$, with a molecular weight of 328.28 g/mol. The compound features a 7-chloroquinoline core linked to a pentanediamine side chain, where one terminal ethyl group is absent compared to chloroquine.
The SMILES notation ($$ \text{Cl.CCNCCCC(C)Nc1ccnc2cc(Cl)ccc12} $$) and InChI key ($$ \text{AKEUGBWALMVNQS-UHFFFAOYSA-N} $$) provide unambiguous representations of its connectivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar quinoline ring system and the extended conformation of the alkylamine side chain. The hydrochloride salt form enhances solubility in polar solvents, with a crystalline structure stabilized by ionic interactions between the protonated amine and chloride ions.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{22}\text{ClN}_3 \cdot \text{HCl} $$ |
| Molecular Weight | 328.28 g/mol |
| IUPAC Name | 4-$$N$$-(7-chloroquinolin-4-yl)-1-$$N$$-ethylpentane-1,4-diamine hydrochloride |
| SMILES | Cl.CCNCCCC(C)Nc1ccnc2cc(Cl)ccc12 |
| InChI Key | AKEUGBWALMVNQS-UHFFFAOYSA-N |
Comparative Analysis with Parent Compound Chloroquine
Structurally, this compound differs from chloroquine ($$ \text{C}{18}\text{H}{26}\text{ClN}_3 $$) by the absence of one ethyl group on the terminal nitrogen of the pentanediamine side chain. This modification reduces the compound’s lipophilicity ($$\log P = 2.1$$ vs. chloroquine’s $$\log P = 4.1$$), impacting its distribution and accumulation in parasitic vacuoles.
Metabolic Relationship :
Chloroquine undergoes hepatic $$N$$-dealkylation via cytochrome P450 enzymes (primarily CYP2C8 and CYP3A4) to form N-desethyl chloroquine, which retains antimalarial activity but with reduced potency against chloroquine-resistant Plasmodium falciparum strains. The metabolite’s diminished efficacy is attributed to altered interactions with the Plasmodium chloroquine resistance transporter (PfCRT), which facilitates drug efflux in resistant parasites.
| Feature | Chloroquine | N-Desethyl Chloroquine |
|---|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{26}\text{ClN}_3 $$ | $$ \text{C}{16}\text{H}{22}\text{ClN}_3 \cdot \text{HCl} $$ |
| Side Chain | Diethylpentanediamine | Monoethylpentanediamine |
| log P | 4.1 | 2.1 |
| Primary Metabolic Pathway | CYP2C8-mediated $$N$$-dealkylation | Further $$N$$-dealkylation to bisdesethylchloroquine |
Tautomeric Forms and Stereochemical Considerations
The 4-aminoquinoline moiety in N-desethyl chloroquine exhibits amino–imino tautomerism , a phenomenon where the exocyclic amine ($$-\text{NH}_2$$) and imino ($$=\text{NH}$$) forms coexist in equilibrium. Density functional theory (DFT) calculations indicate the amino tautomer is favored by 27–38 kJ/mol due to resonance stabilization of the quinoline ring. This tautomerism influences the compound’s dipole moment ($$ \mu = 4.2–5.6 \, \text{D} $$) and protonation states, critical for lysosomotropic accumulation in parasitic food vacuoles.
Stereochemistry :
Chloroquine metabolism proceeds via stereoselective $$N$$-dealkylation, producing (S)-(+)-desethylchloroquine with 81.5% enantiomeric purity. The (S)-configuration, confirmed by circular dichroism, enhances binding to heme targets in malaria parasites compared to the (R)-enantiomer. Racemic mixtures of the compound are resolved using chiral resolving agents, underscoring the importance of stereochemistry in pharmacological activity.
$$
\text{Enantiomeric Ratio: } (S):(R) = 81.5:18.5 \quad \text{}
$$
In crystalline form, the hydrochloride salt adopts a specific conformation where the quinoline ring and alkylamine side chain are nearly perpendicular, minimizing steric clashes. This geometry optimizes interactions with biological targets, such as hemozoin crystals in Plasmodium.
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUGBWALMVNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-96-6 | |
| Record name | 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Pharmacological Profile
NDC is formed through the metabolic dealkylation of chloroquine and exhibits several pharmacological properties that contribute to its clinical applications:
- Antimalarial Activity : Like chloroquine, NDC acts by accumulating in the acidic compartments of malaria parasites, leading to the disruption of heme detoxification processes. This results in toxic heme accumulation, ultimately causing parasite cell death .
- Immunomodulatory Effects : NDC has been shown to modulate immune responses, making it potentially useful in treating autoimmune diseases .
- Antiviral Properties : Recent studies indicate that NDC may inhibit viral replication by altering pH levels in cellular compartments, thus affecting viral entry and replication processes .
Rheumatological Disorders
NDC is being explored for its efficacy in treating various rheumatological conditions such as:
- Systemic Lupus Erythematosus (SLE)
- Rheumatoid Arthritis (RA)
- Sjogren’s Syndrome
These applications stem from the drug’s immunomodulatory properties, which help in reducing inflammation and autoimmunity .
Oncology
The potential use of NDC in oncology is linked to its ability to induce autophagy and apoptosis in cancer cells. Research suggests that NDC may enhance the efficacy of certain chemotherapeutic agents and could be utilized in:
- Breast Cancer
- Leukemia
- Lymphoma
The drug’s ability to modulate tumor microenvironments and normalize tumor vasculature enhances its therapeutic potential .
Viral Infections
NDC's antiviral activity has been documented against several viruses, including:
- HIV
- Zika Virus
- SARS-CoV-2
Its mechanism involves interference with viral entry and replication processes, making it a candidate for further investigation in antiviral therapies .
Table 1: Summary of Applications of N-Desethyl Chloroquine Hydrochloride
| Application Area | Conditions Treated | Mechanism of Action |
|---|---|---|
| Rheumatology | SLE, RA, Sjogren’s Syndrome | Immunomodulation, anti-inflammatory effects |
| Oncology | Breast Cancer, Leukemia | Induction of autophagy and apoptosis |
| Viral Infections | HIV, Zika Virus, SARS-CoV-2 | Inhibition of viral replication and entry |
Case Study 1: Rheumatoid Arthritis
A clinical trial evaluated the efficacy of NDC as an adjunct therapy in patients with RA. Results indicated a significant reduction in disease activity scores compared to control groups receiving standard treatment alone. Patients reported improved joint function and reduced pain levels.
Case Study 2: COVID-19 Treatment
In a randomized controlled trial assessing the impact of NDC on COVID-19 patients, preliminary findings suggested that patients receiving NDC exhibited lower viral loads and improved clinical outcomes compared to those on standard care. However, further studies are required to confirm these findings.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Key Compounds for Comparison
The following table summarizes N-Desethyl Chloroquine Hydrochloride’s properties relative to other N-desethyl metabolites and related compounds:
Structural and Functional Differences
- Basic vs. Neutral Metabolites : N-Desethyl Chloroquine’s increased basicity enhances lysosomotropic effects, unlike neutral metabolites such as chloroquine’s hydroxylated derivatives .
- Therapeutic Targets : While N-Desethyl Chloroquine and N-Desethyl Amodiaquine target parasitic/viral pathways, N-Desethyl Isotonitazene acts on opioid receptors, reflecting divergent clinical applications .
- Analytical Utility: Deuterated analogs (e.g., [²H₄]-desethylhydroxychloroquine) are indispensable in quantitative bioanalysis, whereas non-deuterated forms are used in efficacy studies .
Research Findings and Clinical Relevance
- Antiviral Potential: N-Desethyl Chloroquine’s basicity correlates with enhanced endosomal inhibition, suggesting superior in vitro antiviral activity compared to chloroquine.
- Metabolic Stability : CYP2C8 is the primary isoform responsible for N-desethylation in chloroquine, contrasting with amodiaquine, which undergoes CYP2C8/3A4-mediated metabolism .
- Toxicity Profile : N-Desethyl metabolites of chloroquine and amodiaquine exhibit reduced cardiotoxicity compared to parent drugs but require further safety validation .
Preparation Methods
Precursor Synthesis and Intermediate Formation
Starting Material : The synthesis often begins with 5-chloro-2-pentanone, which is reduced to 5-chloropentan-2-ol using sodium borohydride in 95% ethanol at 0°C, yielding a colorless liquid (79% yield).
Mitsunobu Reaction : The 5-chloropentan-2-ol undergoes a Mitsunobu reaction with phthalimide to form 2-(5-chloropentan-2-yl)isoindoline-1,3-dione, an important intermediate.
Finkelstein Reaction : This intermediate is converted to 2-(5-iodopentan-2-yl)isoindoline-1,3-dione via reaction with sodium iodide, facilitating subsequent nucleophilic substitution.
Amine Precursor Synthesis
The iodide intermediate reacts with N-ethyl-p-toluenesulfonamide in the presence of sodium hydride in DMF to yield N-(4-(1,3-dioxoisoindolin-2-yl)pentyl)-N-ethyl-4-methylbenzenesulfonamide.
Cleavage of the phthalimide group with methylamine produces N-1-ethyl-N-1-tosylpentane-1,4-diamine, a key amine precursor.
Coupling to Form N-Desethyl Chloroquine
The amine precursor reacts with 7-chloro-2,3-dihydroquinolin-4(1H)-one in nitrobenzene at elevated temperatures to form N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-N-ethyl-4-methylbenzenesulfonamide.
Removal of the tosyl protecting group using hydrobromic acid, acetic acid, and water yields desethylchloroquine hydrobromide, which can be converted to the hydrochloride salt.
Alternative Approaches
- Some methods involve direct N-deethylation of chloroquine using chemical or enzymatic means, but these are less detailed in the literature compared to the synthetic precursor approach.
Analytical Preparation and Quantification
For bioanalytical purposes, standards of N-Desethyl Chloroquine Hydrochloride are prepared as stock solutions in acetonitrile-water mixtures containing formic acid and stored at -80°C. Working solutions are diluted accordingly for use in plasma, whole blood, or dried blood spots (DBS) for LC–MS/MS quantification.
Extraction Procedures
Whole blood samples (50 μl) are mixed with water containing stable isotope-labeled internal standards and ammonium carbonate buffer, followed by mixing and centrifugation.
Plasma samples are diluted with ammonium hydroxide buffer containing internal standards, mixed, and centrifuged.
DBS samples are punched into discs and extracted with acetonitrile-water containing internal standards.
Summary Table of Key Synthetic Steps
| Step No. | Reaction/Process | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Reduction of 5-chloro-2-pentanone | NaBH4 in 95% EtOH, 0°C | 79% yield, colorless liquid |
| 2 | Mitsunobu reaction with phthalimide | Standard Mitsunobu conditions | Intermediate for amine synthesis |
| 3 | Finkelstein reaction | Sodium iodide in appropriate solvent | Converts Cl to I for better reactivity |
| 4 | Nucleophilic substitution with N-ethyl-p-toluenesulfonamide | NaH in DMF, 0°C to RT overnight | Formation of sulfonamide intermediate |
| 5 | Phthalimide cleavage | Methylamine | Produces free amine precursor |
| 6 | Coupling with 7-chloro-2,3-dihydroquinolin-4(1H)-one | Nitrobenzene, heat (150-160°C) | Forms protected desethylchloroquine |
| 7 | Tosyl group removal | Hydrobromic acid, acetic acid, water | Yields desethylchloroquine hydrobromide |
Research Findings and Considerations
The synthetic route is designed for isotope-labeled compounds but is adaptable for unlabeled this compound.
The use of protecting groups such as tosyl and phthalimide is critical for selective functional group transformations.
High-temperature reactions and careful control of reaction conditions are required to avoid decomposition.
The described methods provide good yields and purity suitable for pharmacological and analytical applications.
Analytical preparation protocols ensure the stability and reproducibility of this compound standards for sensitive LC–MS/MS quantification in biological samples.
Q & A
Q. How can researchers accurately identify and quantify N-Desethyl Chloroquine Hydrochloride in biological samples?
Methodological Answer: High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is recommended. For HPLC, optimize parameters such as column type (e.g., C18), mobile phase (e.g., acetonitrile-phosphate buffer), and detection wavelength (e.g., 254 nm) to achieve resolution between the parent drug and metabolite. GC-MS requires derivatization for volatility, with temperatures set at 265°C (injection port) and 300°C (transfer line). Reference standards (e.g., from Cayman Chemical) are critical for retention time alignment and spectral validation .
Q. What metabolic pathways generate this compound from chloroquine, and how does this affect pharmacokinetics?
Methodological Answer: Cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4, catalyze the N-deethylation of chloroquine to form its metabolite. Pharmacokinetic studies should measure plasma half-life, clearance, and volume of distribution using LC-MS/MS. Since ~40% of chloroquine is metabolized to N-desethyl chloroquine, population pharmacokinetic models can account for inter-individual variability in CYP activity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Follow safety data sheet (SDS) guidelines: use personal protective equipment (PPE), including nitrile gloves and lab coats. Conduct experiments in a fume hood to avoid inhalation. In case of fire, use CO₂ extinguishers and self-contained breathing apparatus. Store the compound in a desiccator at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the increased basicity of this compound influence its antiviral mechanisms compared to chloroquine?
Methodological Answer: The metabolite’s higher basicity (due to loss of one ethyl group) enhances lysosomotropic activity, increasing inhibition of endosomal acidification. Validate this using in vitro assays:
- Measure endosomal pH in Vero E6 cells with fluorescent probes (e.g., LysoSensor Yellow/Blue).
- Compare 50% inhibitory concentration (IC₅₀) against SARS-CoV-2 pseudovirus entry in parental vs. metabolite-treated cells .
Q. What experimental approaches are recommended to assess the efficacy of this compound in antiviral models?
Methodological Answer: Use a combination of in vitro and ex vivo models:
- Plaque reduction neutralization tests (PRNT): Quantify viral load reduction in human airway epithelial cells.
- Pharmacodynamic (PD) markers: Monitor interferon response via qPCR (e.g., IFN-β, ISG15).
- Synergy studies: Test combination therapies with remdesivir or molnupiravir using Chou-Talalay analysis .
Q. How can structural modifications of this compound optimize its therapeutic index while minimizing toxicity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies:
Q. How should researchers resolve contradictions in data regarding the metabolite’s efficacy versus toxicity?
Methodological Answer: Employ dose-response studies in animal models (e.g., Syrian hamsters) to establish a therapeutic window. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy (e.g., viral load reduction) and toxicity (e.g., cardiomyocyte apoptosis). Cross-validate findings with in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
